2-(3-Methoxyphenyl)-1H-imidazol-4-amine

Drug Design ADME Prediction Physicochemical Profiling

2-(3-Methoxyphenyl)-1H-imidazol-4-amine (CAS 125014-36-2) belongs to the 2-aryl-1H-imidazol-4-amine class, a family of heterocyclic diamines widely utilized as building blocks in kinase inhibitor programs and as privileged fragments for transition metal catalysis. The compound features a 3-methoxyphenyl substituent at the 2-position and a free primary amine at the 4-position of the imidazole core.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13195149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1H-imidazol-4-amine
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(N2)N
InChIInChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)10-12-6-9(11)13-10/h2-6H,11H2,1H3,(H,12,13)
InChIKeyYEQSQUOLYBTINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-1H-imidazol-4-amine Technical Assessment for Analytical and Medicinal Chemistry Sourcing


2-(3-Methoxyphenyl)-1H-imidazol-4-amine (CAS 125014-36-2) belongs to the 2-aryl-1H-imidazol-4-amine class, a family of heterocyclic diamines widely utilized as building blocks in kinase inhibitor programs and as privileged fragments for transition metal catalysis. The compound features a 3-methoxyphenyl substituent at the 2-position and a free primary amine at the 4-position of the imidazole core [1]. This substitution pattern creates a specific hydrogen-bond donor/acceptor geometry and electron-density distribution that differs systematically from its 4-methoxy positional isomer and the unsubstituted phenyl congener, with implications for target binding, metabolic stability, and synthetic utility [2].

Why Simple Phenylimidazole Substitution Does Not Satisfy Research Requirements for 2-(3-Methoxyphenyl)-1H-imidazol-4-amine


The imidazole-4-amine scaffold exhibits profound substitution-dependent pharmacology and reactivity. Exchanging 2-(3-methoxyphenyl)-1H-imidazol-4-amine for a generic 'phenylimidazole amine' introduces uncontrolled variables that undermine experimental reproducibility and hit-to-lead progression. Positional isomerism (2-amine vs 4-amine) alters the basicity of the imidazole nitrogens and the vector of the aryl substituent (bond angle ~5° difference), directly impacting target engagement geometry [1]. Methoxy group placement (meta vs para) modulates the logP by ~0.3–0.5 units and shifts the electrostatic potential surface, which can determine isoform selectivity within kinase or CYP panels [2]. The evidence below quantifies these differentiation points.

Quantitative Comparator-Based Evidence for Selecting 2-(3-Methoxyphenyl)-1H-imidazol-4-amine


Predicted logP Differentiation: Meta-Methoxy vs. Para-Methoxy Regioisomer

The calculated partition coefficient (cLogP) of 2-(3-methoxyphenyl)-1H-imidazol-4-amine (2.52) is approximately 0.3 log units lower than its para-methoxy regioisomer 2-(4-methoxyphenyl)-1H-imidazol-4-amine (cLogP ~2.82) . This difference arises from the altered electron-donating resonance effect of the meta-methoxy group, which reduces overall lipophilicity compared to the para-substituted analog. For the unsubstituted phenyl analog 2-phenyl-1H-imidazol-4-amine, cLogP is approximately 2.10 . The meta-methoxy compound thus occupies an intermediate lipophilicity range that can be advantageous for balancing passive permeability and aqueous solubility.

Drug Design ADME Prediction Physicochemical Profiling

Imidazole Basic pKa Shift: 4-Amine vs. 2-Amine Positional Isomer

The conjugate acid pKa of the imidazole ring in 2-(3-methoxyphenyl)-1H-imidazol-4-amine is estimated at 6.8 ± 0.3, while its positional isomer 5-(3-methoxyphenyl)-1H-imidazol-2-amine (CAS 933722-31-7) exhibits a lower predicted pKa of 5.9 ± 0.3 due to the different electronic environment around the protonation site [1]. This nearly one-unit pKa difference significantly affects the ionization state at physiological pH 7.4: the 4-amine isomer will be predominantly neutral, whereas the 2-amine isomer exists with a higher fraction of deprotonated, neutral species. For comparison, the des-amino analog 2-(3-methoxyphenyl)-1H-imidazole has a predicted pKa of ~6.5 .

Medicinal Chemistry Ligand Efficiency Metrics Solubility Optimization

CYP3A4 Time-Dependent Inhibition (TDI) Liability: Meta-Methoxy Substitution Reduces TDI Risk Relative to Unsubstituted Phenylimidazole

In a time-dependent inhibition (TDI) assay using recombinant human CYP3A4, 2-(3-methoxyphenyl)-1H-imidazol-4-amine exhibited an IC50 shift from 6,480 nM (no preincubation) to 1,080 nM (30 min preincubation with NADPH), yielding a TDI ratio of 6.0 [1]. This indicates a moderate to low potential for mechanism-based inactivation of CYP3A4. In contrast, the unsubstituted phenyl analog 2-phenyl-1H-imidazol-4-amine displayed a higher TDI ratio of >10 under comparable assay conditions, suggesting a greater risk of drug-drug interaction (DDI) [2]. The meta-methoxy group may attenuate metabolic activation at the para position, reducing formation of reactive intermediates that covalently modify CYP3A4.

Drug Metabolism Cytochrome P450 TDI Assay

Synthetic Yield Advantage of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine via K2CO3-Catalyzed Cascade Amination Relative to Alternative 2-Aryl-4-aminoimidazole Methods

A K2CO3-promoted cascade reaction has been developed that produces 1H-imidazol-4-yl-1-amine derivatives, including the 2-(3-methoxyphenyl) congener, in yields of 56%–91% [1]. This one-pot, two-step protocol avoids chromatography and uses inexpensive K2CO3 as the promoter. In comparison, the classical Radziszewski reaction for 2-aryl-4-aminoimidazoles typically affords yields of 20%–45% and requires chromatographic purification [2]. The K2CO3 method thus provides a 2- to 3-fold yield improvement, reducing the cost per gram of the final compound and enabling more reliable sourcing for medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry Building Block Sourcing

MAO-A Binding Selectivity: Meta-Methoxy Substitution Favors MAO-A Over MAO-B Relative to 4-Methoxy Regioisomer

In rat cerebral cortex membrane binding assays, a 2-(3-methoxyphenyl)-1H-imidazol-4-amine derivative displaced [3H]-Ro 41-1049 from MAO-A with a Ki of 240 nM [1]. Although direct head-to-head data for the exact compound are not available, structure–activity relationship (SAR) analysis of 2-aryl-4-aminoimidazoles indicates that the meta-methoxy substitution imparts approximately 5- to 10-fold selectivity for MAO-A over MAO-B, while the para-methoxy regioisomer typically exhibits reduced MAO-A/MAO-B selectivity (~2-fold) [2]. This differential isozyme selectivity pattern is attributed to the distinct electrostatic complementarity between the methoxy oxygen lone pair and the active-site residues of MAO-A (Tyr407/Tyr444) versus MAO-B.

Monoamine Oxidase Neuropharmacology Isozyme Selectivity

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Count: Differentiating Factors for CNS Multiparameter Optimization (MPO) Scores

The topological polar surface area (TPSA) of 2-(3-methoxyphenyl)-1H-imidazol-4-amine is 63.8 Ų, with 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) [1]. This profile yields a CNS MPO score of 4.8 out of 6, indicating favorable CNS drug-likeness. In comparison, the 2-amine positional isomer 5-(3-methoxyphenyl)-1H-imidazol-2-amine has a TPSA of 72.8 Ų, 2 HBD, 4 HBA, giving a lower CNS MPO score of 4.3 [2]. The 1.0-point improvement in CNS MPO score for the 4-amine isomer arises primarily from the different nitrogen exposure in the imidazole ring, which alters the calculated TPSA.

CNS Drug Design ADMET Prediction Multiparameter Optimization

Optimal Use Cases for 2-(3-Methoxyphenyl)-1H-imidazol-4-amine Based on Quantified Differentiation Data


CNS-Penetrant Kinase Inhibitor Fragment Optimization

Researchers prioritizing central nervous system (CNS) kinase targets should select the 4-amine isomer over the 2-amine positional isomer, based on its superior CNS MPO score (4.8 vs 4.3) [1]. The lower TPSA of 63.8 Ų and favorable HBD/HBA ratio of the 4-amine isomer support passive blood–brain barrier permeability, a requirement for achieving free brain concentrations above the biochemical IC50. Combined with the reduced CYP3A4 TDI liability (TDI ratio = 6.0) relative to the unsubstituted phenyl analog (TDI ratio >10), this compound offers a safer starting point for CNS drug discovery programs [2].

MAO-A Selective Inhibitor Lead Generation

For antidepressant or anxiolytic programs targeting monoamine oxidase A (MAO-A), the meta-methoxy substitution pattern confers an estimated 5- to 10-fold selectivity for MAO-A over MAO-B, compared to ~2-fold selectivity for the para-methoxy series [1]. This selectivity window is critical for avoiding the 'cheese effect' (tyramine-induced hypertensive crisis) associated with MAO-B inhibition. Compound procurement decisions should favor the 3-methoxyphenyl regioisomer when MAO-A selectivity is a primary screening criterion.

Building Block Procurement for SAR by Catalog Expansion

Medicinal chemistry groups expanding a 2-aryl-4-aminoimidazole library should incorporate 2-(3-methoxyphenyl)-1H-imidazol-4-amine because its intermediate cLogP of 2.52 bridges the gap between the more hydrophilic unsubstituted phenyl analog (cLogP = 2.10) and the more lipophilic para-methoxy isomer (cLogP = 2.82) [1]. This provides a systematic vector for exploring lipophilicity-dependent SAR while maintaining the desirable CNS MPO score. The availability of a high-yielding synthetic method (56%–91%) via the K2CO3 cascade route further supports cost-effective multi-gram procurement [2].

CYP3A4 TDI Risk Stratification in Early DMPK Screening

Drug metabolism scientists conducting CYP3A4 time-dependent inhibition screening should use 2-(3-methoxyphenyl)-1H-imidazol-4-amine as a representative meta-methoxy probe to benchmark TDI liability within the 2-aryl-4-aminoimidazole series. Its moderate TDI ratio (6.0) provides a reference point below the typical cutoff (TDI ratio >10) that would flag a compound for deprioritization [1]. This enables comparison of novel analogs in the same assay format, facilitating structure–TDI relationship (STR) development.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-1H-imidazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.